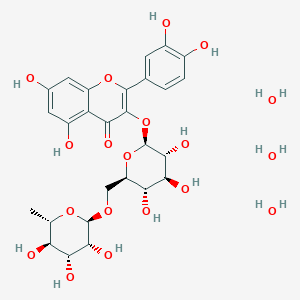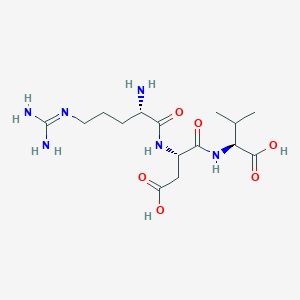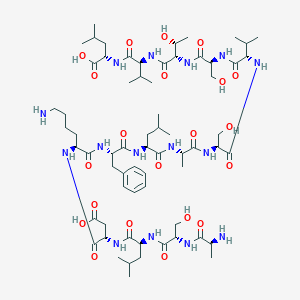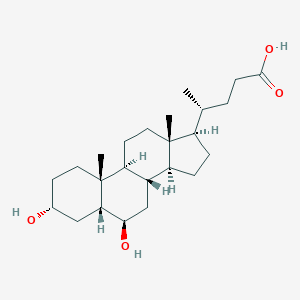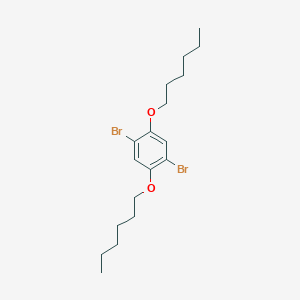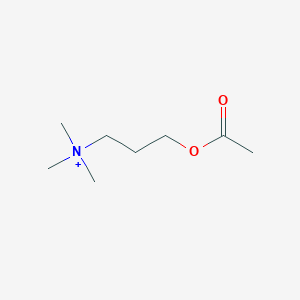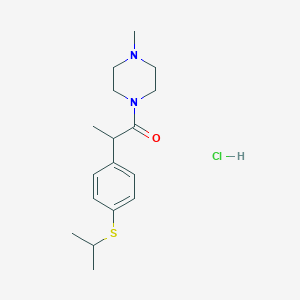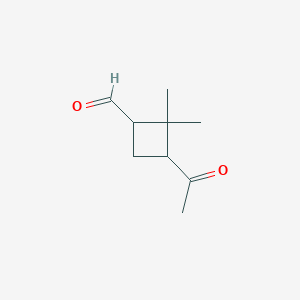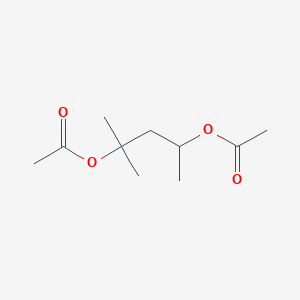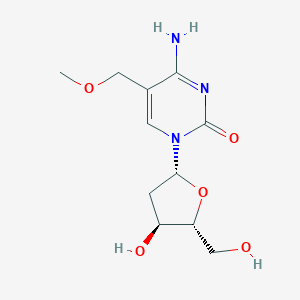![molecular formula C13H13NO3S B162618 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-65-7](/img/structure/B162618.png)
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid, also known as MTTA, is a thiazole derivative that has been extensively studied in the field of medicinal chemistry. It is a potent antioxidant and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.
作用机制
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid exerts its effects through multiple mechanisms. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid induces apoptosis in cancer cells by activating caspase enzymes.
生化和生理效应
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have several biochemical and physiological effects. It reduces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Furthermore, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid induces apoptosis in cancer cells by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins.
实验室实验的优点和局限性
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has several advantages for lab experiments. It is easily synthesized and can be obtained in high purity. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in some experiments. Furthermore, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have neuroprotective effects and may be effective in preventing or slowing the progression of these diseases. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have anti-inflammatory properties and may be effective in reducing inflammation in these diseases. Additionally, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid may have potential as a therapeutic agent in the treatment of cancer. Further studies are needed to determine the full potential of 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid in these and other areas.
合成方法
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid can be synthesized by the reaction of 4-(4-bromomethyl)phenylthiazol-2-ylamine with 2-bromoacetic acid in the presence of a base. The resulting product is then hydrolyzed to obtain 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid. The synthesis method of 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been well-established and can be easily reproduced in the laboratory.
科学研究应用
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
属性
CAS 编号 |
138568-65-7 |
|---|---|
产品名称 |
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid |
分子式 |
C13H13NO3S |
分子量 |
263.31 g/mol |
IUPAC 名称 |
2-[4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C13H13NO3S/c1-8(13(16)17)9-2-4-10(5-3-9)12-14-11(6-15)7-18-12/h2-5,7-8,15H,6H2,1H3,(H,16,17) |
InChI 键 |
IVCGUTXCHOMEFH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)CO)C(=O)O |
规范 SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)CO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)
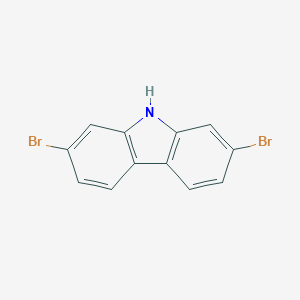
![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)
